Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide
Overview
Description
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide is a chemical compound with the molecular formula C13H14N2O2S.BrH and a molecular weight of 343.24 g/mol . This compound is known for its unique structure, which includes a thiazole ring fused with a benzene ring, an imino group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent allylation . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The imino group and thiazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
ethyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.BrH/c1-3-7-15-10-6-5-9(12(16)17-4-2)8-11(10)18-13(15)14;/h3,5-6,8,14H,1,4,7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSQSQCXSUCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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